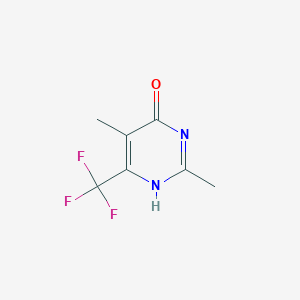

2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL

Description

Properties

IUPAC Name |

2,5-dimethyl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-3-5(7(8,9)10)11-4(2)12-6(3)13/h1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVGJJMBCNVFPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599846 | |

| Record name | 2,5-Dimethyl-6-(trifluoromethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147750-19-4 | |

| Record name | 2,5-Dimethyl-6-(trifluoromethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL typically involves the reaction of 2,4,6-trichloropyrimidine with appropriate methylating and trifluoromethylating agents. One common method includes the use of methyl iodide and trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution of the chlorine atoms.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium on carbon can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of ethers, esters, or other substituted pyrimidines.

Scientific Research Applications

Scientific Research Applications

The diverse applications of 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL can be categorized into several key areas:

Chemistry

- Building Block for Organic Synthesis: This compound serves as a crucial intermediate in synthesizing more complex organic molecules, enabling researchers to explore new chemical entities.

Biology

- Enzyme Inhibition Studies: The compound is investigated for its potential as an enzyme inhibitor, particularly in biochemical assays where it may modulate receptor functions or inhibit specific enzyme activities.

Medicine

- Therapeutic Potential: Research indicates that this compound exhibits promising antiviral and anticancer properties. Its biological activity has been evaluated against various cancer cell lines, showing significant cytotoxic effects .

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound showed high cytotoxicity in melanoma cell lines, with concentrations as low as 50 µM reducing cell viability significantly .

Industry

- Agrochemicals and Pharmaceuticals: Due to its stability and reactivity, the compound is utilized in developing agrochemicals and pharmaceuticals. Its unique properties make it suitable for applications where enhanced biological activity is desired.

The biological activities of this compound are notable for their potential therapeutic implications:

Antimicrobial Activity

Research has shown that the compound exhibits significant antimicrobial properties against various pathogens. The following table summarizes its effectiveness against specific microbial strains:

| Microbial Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Candida albicans | Significant |

These findings suggest that the compound may serve as a potential agent for treating bacterial and fungal infections.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The hydroxyl group in the target compound increases polarity and aqueous solubility compared to the nonpolar dichlorophenyl and phenyl groups in the compound . The trifluoromethyl group in both the target and compound enhances lipophilicity and resistance to oxidative degradation. Coumarin derivatives (e.g., 4i) exhibit extended conjugation, enabling fluorescence properties absent in the target compound .

Molecular Weight :

- The target compound’s lower molecular weight (192.14 g/mol) may offer advantages in drug design, where smaller molecules often exhibit better bioavailability.

Target Compound vs. Dichlorophenyl Analogue ()

- In contrast, the hydroxyl group in the target compound facilitates hydrogen bonding, making it a stronger candidate for targeting polar binding pockets .

- Applications : The dichlorophenyl derivative’s higher lipophilicity may favor agrochemical applications (e.g., pesticidal agents), whereas the target compound’s balance of polarity and stability suits pharmaceutical lead optimization.

Target Compound vs. Coumarin-Tetrazole Derivatives ()

- Structural Complexity : Derivatives like 4i and 4j incorporate coumarin and tetrazole moieties, which introduce photophysical properties (e.g., fluorescence) and diverse bioactivity (e.g., kinase inhibition) .

- Hydrogen Bonding: The pyrimidinone core in 4i includes a ketone group, reducing H-bond donor capacity compared to the target compound’s hydroxyl group. This difference may influence target selectivity in biological systems.

Biological Activity

2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL is a pyrimidine derivative notable for its unique chemical structure, which includes two methyl groups and a trifluoromethyl group. This compound has garnered attention due to its significant biological activities, including antimicrobial, antifungal, insecticidal, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 178.11 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The compound has been tested against various microbial pathogens using methods such as disk diffusion and microdilution techniques. Notably, it has shown effectiveness against Gram-positive bacteria and fungi.

| Microbial Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Candida albicans | Significant |

These findings suggest that the compound may serve as a potential agent in treating bacterial and fungal infections .

Antifungal Activity

The antifungal efficacy of this compound was evaluated against several fungal strains. In vitro studies demonstrated varying degrees of inhibition against common pathogens.

| Fungal Strain | Inhibition Rate (%) |

|---|---|

| Botrytis cinerea | 96.76 |

| Sclerotinia sclerotiorum | 82.73 |

| Phomopsis sp. | 54.37 |

The compound's antifungal activity was comparable to established fungicides like tebuconazole .

Insecticidal Activity

Insecticidal tests have shown that this compound exhibits notable activity against agricultural pests. The mortality rates were assessed in controlled experiments.

| Insect Species | Mortality Rate (%) at 500 µg/mL |

|---|---|

| Spodoptera frugiperda | 90.0 |

| Mythimna separata | 86.7 |

These results indicate that the compound could be developed as an eco-friendly insecticide alternative .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound against various cancer cell lines. The compound demonstrated cytotoxic effects in vitro.

| Cell Line | IC50 (µg/mL) |

|---|---|

| PC3 (Prostate cancer) | 5 |

| K562 (Chronic myeloid leukemia) | 5 |

| HeLa (Cervical cancer) | 5 |

| A549 (Lung cancer) | 5 |

These findings suggest that the compound may act as a lead molecule in the development of new anticancer therapies .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on various derivatives of pyrimidine highlighted the effectiveness of similar compounds in inhibiting microbial growth, with emphasis on their potential as therapeutic agents against resistant strains .

- In Vivo Studies : In vivo assessments have indicated that compounds with structural similarities to this compound provide neuroprotective effects and may be beneficial in treating neurodegenerative disorders.

- Synthesis and Characterization : The synthesis of this pyrimidine derivative involves multiple steps yielding high purity levels confirmed through NMR and mass spectrometry analyses .

Q & A

Q. What are the recommended synthetic routes for 2,5-dimethyl-6-trifluoromethyl-pyrimidin-4-ol, and how can reaction conditions be optimized?

A plausible route involves sequential alkylation of a pre-functionalized pyrimidine core. For instance, starting with a 6-trifluoromethylpyrimidin-4-ol scaffold, methyl groups can be introduced at positions 2 and 5 via nucleophilic substitution using methyl iodide or Grignard reagents. Reaction optimization should focus on solvent polarity (e.g., THF or DMF) and temperature (60–80°C) to enhance regioselectivity . Post-synthetic oxidation or hydroxylation steps may require NaIO₄ in THF/water mixtures, as demonstrated in analogous pyrimidine derivatives .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- NMR : Use deuterated DMSO or CDCl₃ to resolve signals for the hydroxyl group (δ ~10–12 ppm) and trifluoromethyl (¹⁹F NMR: δ ~-60 to -70 ppm).

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) and fragmentation patterns, particularly loss of the hydroxyl group (-17 Da).

- X-ray Crystallography : Co-crystallization with stabilizing agents (e.g., DMPI from ) may improve crystal quality for unambiguous structural assignment .

Q. What are the key reactivity patterns of the hydroxyl group in this compound?

The hydroxyl group at position 4 can undergo substitution (e.g., Mitsunobu reaction with alcohols) or act as a hydrogen-bond donor in coordination chemistry. For example, reaction with phosphoryl chloride (POCl₃) under reflux converts it to a chloro derivative, enabling further functionalization . Steric hindrance from the 2,5-dimethyl groups may slow kinetics, necessitating elevated temperatures or catalytic Lewis acids.

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to identify hydrogen-bonding sites (e.g., hydroxyl and trifluoromethyl groups). Molecular docking with target enzymes (e.g., fungal CYP51) may reveal binding affinities, guided by the compound’s SMILES notation (C5H7F3N2O) . Compare results with experimental IC₅₀ values from antifungal assays to validate models.

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from assay conditions (e.g., pH, solvent). Standardize in vitro testing using:

- Microdilution assays (CLSI guidelines) for antimicrobial activity.

- LC-MS/MS to quantify metabolite interference, as seen in pyrimidin-4-ol biomonitoring studies . Control for trifluoromethyl group stability under physiological conditions (e.g., hydrolysis in serum).

Q. How can regioselectivity challenges in derivatizing this compound be addressed?

Regioselective functionalization at position 4 (hydroxyl) versus position 6 (trifluoromethyl) requires protecting group strategies. For example:

- Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride before introducing substituents at position 6.

- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group insertion, leveraging the electron-withdrawing trifluoromethyl group to direct coupling .

Q. What advanced analytical methods improve detection limits for trace impurities in this compound?

- HPLC-MS : Employ HATU-activated columns with trifluoroacetic acid (TFA) in the mobile phase to enhance peak resolution for polar impurities .

- ²⁹Si NMR : Detect silicon-containing byproducts from silylation steps.

- Ion Mobility Spectrometry : Differentiate isobaric impurities with similar m/z ratios.

Q. How does the trifluoromethyl group influence photostability in UV-Vis studies?

The strong electron-withdrawing effect of the -CF₃ group reduces π→π* transition energy, increasing absorbance in the UV range (λ ~250–300 nm). Compare degradation profiles under UV light (e.g., 254 nm) with non-fluorinated analogs to quantify photostability enhancements .

Methodological Notes

- Synthetic Caution : Avoid prolonged exposure to moisture, as the hydroxyl group may hydrolyze adjacent substituents.

- Data Validation : Cross-reference NMR shifts with predicted values from computational tools (e.g., ACD/Labs) to confirm assignments .

- Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly when using derivatives with potential toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.